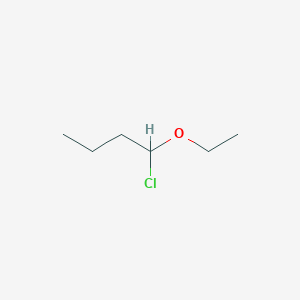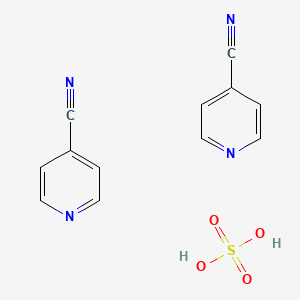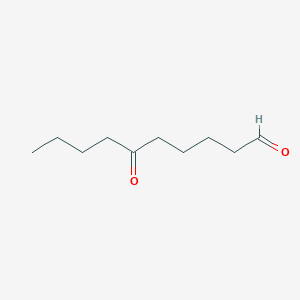
6-Oxodecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxodecanal, also known as decanal, 6-oxo-, is an organic compound with the molecular formula C10H18O2. It is a type of aldehyde that contains a ketone functional group at the sixth carbon position. This compound is known for its fragrant odor and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Oxodecanal can be synthesized through the reduction of 6-oxodecanoic acid. One common method involves the use of N,N-dimethylchloromethylenammonium chloride as an intermediate. The process includes the following steps :
Preparation of N,N-Dimethylchloromethylenammonium Chloride: This intermediate is prepared by reacting N,N-dimethylformamide with oxalyl chloride in dichloromethane at 0°C.
Reduction of 6-Oxodecanoic Acid: The 6-oxodecanoic acid is then reduced using lithium tri(tert-butoxy)aluminum hydride in tetrahydrofuran at -90°C. The reaction mixture is then treated with hydrochloric acid, and the product is extracted and purified.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxodecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-oxodecanoic acid.
Reduction: It can be reduced to form 6-decanol.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: 6-oxodecanoic acid.
Reduction: 6-decanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Oxodecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 6-oxodecanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reactivity is utilized in various chemical syntheses and biological interactions. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, influencing cellular pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxodecanal: Another aldehyde with a ketone group at the third carbon position.
4-Oxodecanal: Contains a ketone group at the fourth carbon position.
Uniqueness
6-Oxodecanal is unique due to the position of its ketone group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in its chemical behavior and applications compared to other oxodecanals.
Propiedades
Número CAS |
63049-53-6 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
6-oxodecanal |
InChI |
InChI=1S/C10H18O2/c1-2-3-7-10(12)8-5-4-6-9-11/h9H,2-8H2,1H3 |
Clave InChI |
GQSOBCUTUOJFJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


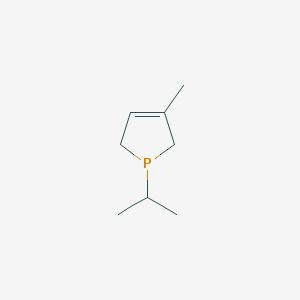
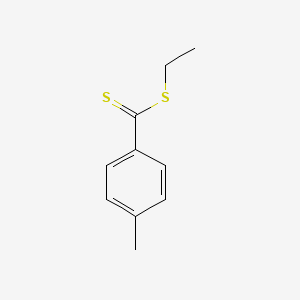
![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
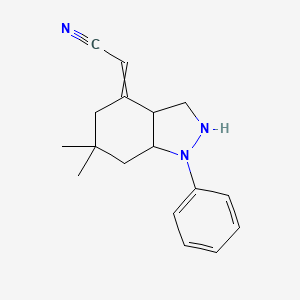
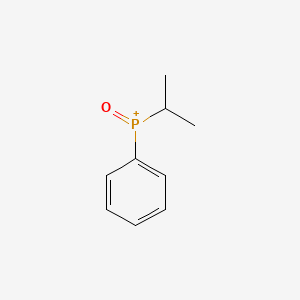


![N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14492798.png)

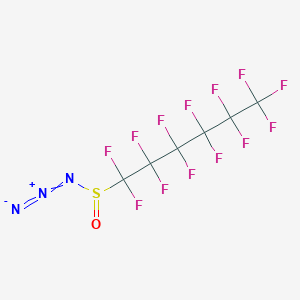
![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)
